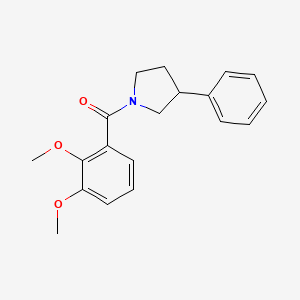

(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-(3-phenylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-10-6-9-16(18(17)23-2)19(21)20-12-11-15(13-20)14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTBINDQSHCMKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone typically involves the reaction of 2,3-dimethoxybenzaldehyde with 3-phenylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Scientific Research Applications

(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Core Heterocyclic Variations

- Pyrrolidine vs. Piperidine/Morpholine: The 3-phenylpyrrolidine moiety in the target compound contrasts with piperidine-based analogs like [4-(3,5-dichlorophenoxy)-piperidin-1-yl]methanone derivatives ().

- Indole and Benzodiazepine Derivatives: Compounds such as 1-(4-fluorobenzyl)-4-methoxy-1H-indol-3-ylmethanone () replace pyrrolidine with indole, enhancing aromatic stacking interactions but reducing nitrogen’s basicity .

Substituent Effects

- Methoxy vs. Halogen/Amino Groups: The 2,3-dimethoxyphenyl group offers electron-donating effects, differing from electron-withdrawing substituents like chlorine in [4-(3,5-dichlorophenyl)-1-piperazinyl]methanone (). This distinction impacts electronic properties and metabolic stability .

- Phenyl Positioning: The 3-phenyl substituent on pyrrolidine (target compound) contrasts with 2-methylphenyl in Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (), where steric hindrance alters regioselectivity in reactions .

Cross-Coupling Reactions

- Suzuki Coupling :

Analogous compounds, such as those in , utilize Suzuki-Miyaura coupling to introduce aryl boronate groups. The target compound could be synthesized similarly, leveraging Pd catalysts (e.g., PdCl₂(dppf)) and Cs₂CO₃ as a base . - Acylation Strategies :

highlights acylation at hindered sites using acetic anhydride. For the target compound, acylation of pyrrolidine’s secondary amine with 2,3-dimethoxybenzoyl chloride (as in ) may require optimized conditions to avoid steric interference .

Physicochemical and Pharmacological Properties

Physicochemical Data

Key Research Findings

Steric and Electronic Effects :

The 2,3-dimethoxyphenyl group in benzodiazepine derivatives () was shown to direct acylation to less hindered sites, a principle applicable to the target compound’s synthetic optimization .

Selectivity in Heterocyclic Systems: Morpholine-containing methanones () exhibit distinct pharmacokinetic profiles compared to pyrrolidine analogs, emphasizing the role of heterocycle size in bioavailability .

Biological Activity

The compound (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone , with the CAS number 1208677-84-2, is a chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1208677-84-2 |

| Molecular Formula | C19H21NO3 |

| Molecular Weight | 311.4 g/mol |

Structural Characteristics

The compound consists of a dimethoxyphenyl group attached to a pyrrolidinyl moiety, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:

The synthesis of this compound typically involves the reaction of 2,3-dimethoxybenzoyl chloride with 3-phenylpyrrolidine under controlled conditions. The mechanism may involve acylation followed by cyclization, leading to the formation of the target compound .

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. This is likely due to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine .

- Analgesic Properties : The compound has been evaluated for its analgesic potential. In various pain models, it demonstrated significant pain-relieving effects, suggesting possible applications in pain management therapies .

- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation is under investigation .

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry examined the antidepressant effects of related compounds and suggested that modifications similar to those in this compound could enhance efficacy against depression by increasing serotonin levels in the brain .

Study 2: Analgesic Activity

Another research article reported on the analgesic activity of pyrrolidine derivatives. The study found that compounds with similar structures exhibited significant inhibition of pain responses in rodent models, providing a basis for further exploration of this compound's analgesic properties .

Study 3: Neuroprotection

A recent review highlighted the neuroprotective effects of various methanone derivatives against oxidative stress-induced neuronal damage. It posited that this compound could be a candidate for further studies aimed at treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone?

- Methodological Answer : Synthesis optimization can be achieved by varying reaction conditions such as catalyst loading, temperature, and solvent polarity. For example, in analogous pyrrolidine derivatives, refluxing at 80°C in ethanol with methylamine (4.0 equivalents) for 7 hours yielded optimal results, monitored via thin-layer chromatography (TLC). Purification via column chromatography (e.g., dichloromethane/methanol gradient) ensures high purity . Stoichiometric adjustments and inert atmosphere use may further improve yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the pyrrolidine ring substitution pattern and methoxy group positions. Infrared (IR) spectroscopy validates carbonyl (C=O) and aromatic C-H stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight. For unambiguous structural confirmation, single-crystal X-ray diffraction (as demonstrated for structurally related methanones) provides crystallographic data . Cross-validation using multiple techniques reduces misassignment risks.

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Follow OSHA/GHS guidelines: use PPE (gloves, lab coat, goggles), avoid inhalation/contact, and store in a dry, ventilated area away from light and heat. Refer to safety data sheets (SDS) for analogous compounds, which recommend cooling samples to prevent degradation . Spill management requires neutralization with inert adsorbents and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., <95% purity) or degradation during storage. Validate purity via HPLC and quantify degradation products (e.g., via LC-MS). Replicate assays under controlled conditions (e.g., continuous cooling to stabilize organic components) . Orthogonal bioassays (e.g., enzymatic vs. cell-based) and batch-to-batch comparisons isolate confounding variables .

Q. What experimental designs are effective for studying metabolic stability?

- Methodological Answer : Use in vitro models: incubate the compound with liver microsomes or hepatocytes, and quantify parent compound depletion via LC-MS/MS. Include controls (e.g., NADPH-free) to distinguish enzymatic vs. non-enzymatic degradation. For in vivo correlation, employ radiolabeled analogs (e.g., ¹⁴C-labeled methanones) to track metabolites in plasma/tissues . Adjust pH and temperature to mimic physiological conditions .

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities at target sites (e.g., neurotransmitter receptors). Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting electron-rich regions (e.g., methoxy groups) for SAR analysis. Validate predictions with mutagenesis studies or comparative binding assays against analogs .

Q. What strategies mitigate sample degradation during long-term experimental workflows?

- Methodological Answer : Degradation is minimized by storing samples at -20°C under argon, using amber vials to block light, and adding stabilizers (e.g., antioxidants like BHT). Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. For aqueous solutions, lyophilization preserves integrity .

Data Contradiction & Validation

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Re-evaluate solvent preparation (e.g., degassing, saturation via sonication). Use nephelometry to quantify undissolved particles or gravimetric analysis after solvent evaporation. Compare results with computational solubility parameters (e.g., Hansen solubility spheres) to identify outliers .

Q. What analytical approaches validate synthetic byproduct identification?

- Methodological Answer : Combine LC-MS/MS for byproduct mass determination and 2D NMR (e.g., HSQC, HMBC) for structural elucidation. Synthesize suspected byproducts (e.g., via controlled side reactions) as reference standards. For trace impurities, employ solid-phase extraction (SPE) to concentrate samples before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.